7-Bromo-4-chloro-2-methyl-1H-indole
Description
7-Bromo-4-chloro-2-methyl-1H-indole is a halogenated indole derivative featuring a bromine atom at position 7, chlorine at position 4, and a methyl group at position 2. Indole scaffolds are widely studied for their biological relevance, particularly in medicinal chemistry, due to their structural similarity to tryptophan and serotonin .
For instance, describes the synthesis of bromo- and chloro-substituted indoles using aldehydes and amine precursors in DMF with K₂CO₃, yielding compounds with melting points >200°C .
Properties
Molecular Formula |
C9H7BrClN |
|---|---|
Molecular Weight |
244.51 g/mol |
IUPAC Name |
7-bromo-4-chloro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrClN/c1-5-4-6-8(11)3-2-7(10)9(6)12-5/h2-4,12H,1H3 |
InChI Key |
RSATXTCJBICOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2N1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-2-methyl-1H-indole typically involves the bromination and chlorination of 2-methylindole. One common method includes the reaction of 2-methylindole with bromine and chlorine under controlled conditions to achieve the desired substitutions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chloro-2-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and tributyltin hydride (Bu3SnH) for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substituted Indoles: Various substituted indoles can be formed depending on the reagents and conditions used.
Oxidized and Reduced Derivatives: Different oxidation states of the compound can be achieved through controlled reactions.
Scientific Research Applications
7-Bromo-4-chloro-2-methyl-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The bromine and chlorine substitutions can influence its binding affinity and selectivity towards certain receptors or enzymes. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 7-Bromo-4-chloro-2-methyl-1H-indole with structurally related indole derivatives:
Key Observations:
- Substituent Position Effects: Halogen placement significantly impacts electronic properties.
- Melting Points : Halogenated indoles with bulky substituents (e.g., imidazolyl groups in ) exhibit high melting points (>200°C), likely due to strong intermolecular interactions . The target compound’s melting point is expected to align with this trend.
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